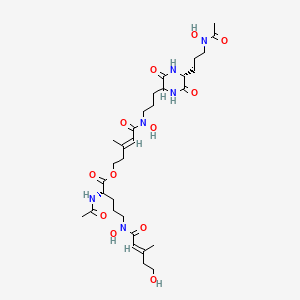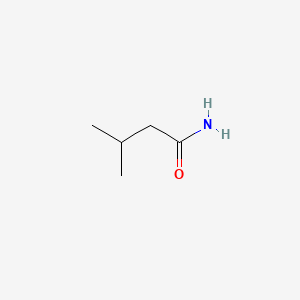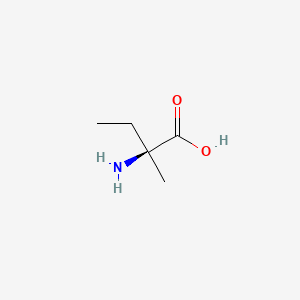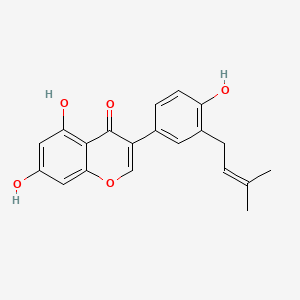
IWP-4
Vue d'ensemble
Description
L'inhibiteur de la production de WNT-4 (IWP-4) est un inhibiteur de petite molécule de la voie de signalisation WNT. Les protéines WNT sont de petites protéines sécrétées qui jouent des rôles cruciaux dans le développement embryonnaire, l'homéostasie tissulaire et la tumorigenèse. L'this compound inactive Porcupine, une O-acyltransférase membranaire responsable de la palmitoylation des protéines WNT, qui est essentielle à leur capacité de signalisation et à leur sécrétion .
Applications De Recherche Scientifique
IWP-4 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the WNT signaling pathway and its role in various chemical processes.
Biology: In biological research, this compound is used to investigate the role of WNT signaling in embryonic development, tissue homeostasis, and disease processes such as cancer.
Medicine: this compound has potential therapeutic applications in the treatment of diseases related to aberrant WNT signaling, including cancer and degenerative diseases.
Mécanisme D'action
Target of Action
IWP-4, also known as “2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” or “Wnt inhibitor this compound”, primarily targets Porcupine , a membrane-bound O-acyltransferase . Porcupine is responsible for palmitoylating Wnt proteins, a process that is essential for Wnt signaling ability and secretion .
Mode of Action
This compound inhibits Wnt signaling by inactivating Porcupine . This inactivation blocks the palmitoylation of Wnt proteins, thereby preventing their secretion and impairing Wnt pathway activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting Porcupine, this compound prevents the secretion of Wnt proteins, thereby blocking both the canonical and non-canonical Wnt signaling pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'IWP-4 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :
Formation de la structure de base : La structure de base de l'this compound est synthétisée par une série de réactions de condensation et de cyclisation.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution, y compris l'addition de groupes méthoxy et benzothiazolyle.
Assemblage final : Le composé final est assemblé par une série de réactions de couplage, conduisant à la formation d'this compound avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de catalyseurs hautement efficaces, de conditions de réaction optimisées et de techniques de purification pour garantir un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'IWP-4 subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l'this compound.
Substitution : Des réactions de substitution sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels sur la molécule d'this compound.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés dans les réactions de substitution, en fonction du groupe fonctionnel souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .
Applications de la recherche scientifique
L'this compound possède un large éventail d'applications de recherche scientifique, notamment :
Chimie : L'this compound est utilisé comme composé outil pour étudier la voie de signalisation WNT et son rôle dans divers processus chimiques.
Biologie : En recherche biologique, l'this compound est utilisé pour étudier le rôle de la signalisation WNT dans le développement embryonnaire, l'homéostasie tissulaire et les processus pathologiques tels que le cancer.
Médecine : L'this compound a des applications thérapeutiques potentielles dans le traitement des maladies liées à une signalisation WNT anormale, notamment le cancer et les maladies dégénératives.
Mécanisme d'action
L'this compound exerce ses effets en inactivant Porcupine, une O-acyltransférase membranaire responsable de la palmitoylation des protéines WNT. Cette inactivation empêche la sécrétion et la capacité de signalisation des protéines WNT, inhibant ainsi la voie de signalisation WNT. Les cibles moléculaires de l'this compound comprennent Porcupine et d'autres composants de la voie de signalisation WNT .
Comparaison Avec Des Composés Similaires
Composés similaires
IWP-2 : Un autre inhibiteur de la voie de signalisation WNT, similaire en structure à l'IWP-4 mais avec des groupes fonctionnels différents.
Unicité de l'this compound
L'this compound est unique en raison de son inhibition spécifique de Porcupine, conduisant à un blocage efficace de la signalisation WNT. Sa forte puissance et sa sélectivité en font un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S3/c1-13-7-8-14-18(11-13)33-22(24-14)26-19(28)12-32-23-25-15-9-10-31-20(15)21(29)27(23)16-5-3-4-6-17(16)30-2/h3-8,11H,9-10,12H2,1-2H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUJMHOIQBDFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5OC)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686772-17-8 | |
| Record name | 686772-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



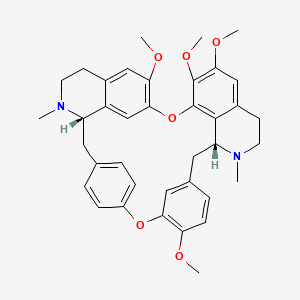

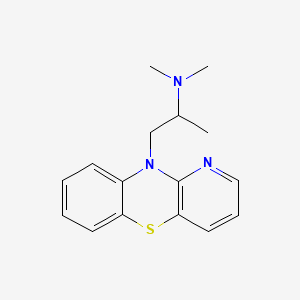
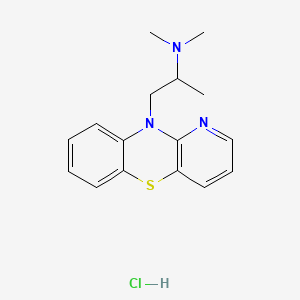
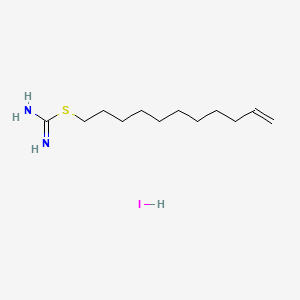
![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)
